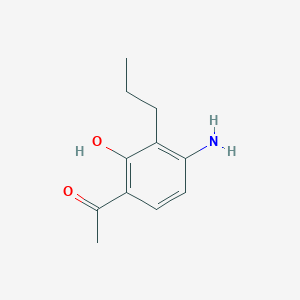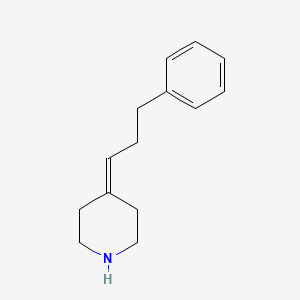
3-Amino-5-cyanopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-cyanopicolinic acid is a heterocyclic organic compound with a pyridine ring substituted with amino, cyano, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyanopicolinic acid can be achieved through various methods One common approach involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions, such as halogenation or alkylation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-Amino-5-cyanopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyanopicolinic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of amino, cyano, and carboxylic acid groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
- 3-Amino-2-cyanopyridine
- 5-Amino-2-cyanopyridine
- 3-Cyanopyridine
Comparison: 3-Amino-5-cyanopicolinic acid is unique due to the presence of all three functional groups (amino, cyano, and carboxylic acid) on the pyridine ring
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-amino-5-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-2-4-1-5(9)6(7(11)12)10-3-4/h1,3H,9H2,(H,11,12) |
InChI Key |
NCZKEABNGLUBCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B8722579.png)


![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]acetic acid](/img/structure/B8722598.png)

![5-amino-1-[3-(benzyloxy)propoxy]-1H-imidazole-4-carboxamide](/img/structure/B8722608.png)



